H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH
Description
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a synthetic nonapeptide derived from the HIV-1 Tat protein (residues 49–57) and is chemically modified as a trifluoroacetate salt. Its sequence includes a combination of arginine (Arg), lysine (Lys), and glutamine (Gln) residues, giving it a high positive charge density due to the abundance of basic amino acids. Key physicochemical properties include a molecular weight of 1339.6 g/mol and the molecular formula C₅₃H₁₀₆N₃₀O₁₁ . The peptide’s biological relevance stems from its role in viral transcription regulation, particularly in HIV-1, where the Tat protein interacts with viral RNA to enhance transcriptional elongation .
Properties
Molecular Formula |
C53H106N30O11 |
|---|---|
Molecular Weight |
1339.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75) |
InChI Key |
KXLZCNROAUAFRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₇H₈₃N₁₇O₁₁ | |
| Molecular Weight | 1339.6 g/mol | |
| Sequence | RKKRRQRRR | |
| Isoelectric Point (pI) | ~12.5 (estimated) |
The peptide’s nine residues include seven arginines, two lysines, and one glutamine, creating a strongly cationic structure. This composition necessitates specialized synthesis strategies to mitigate:
- Aggregation : Caused by hydrophobic interactions between arginine side chains.
- Aspartimide Formation : Risk at Gln residues under basic conditions.
- Incomplete Coupling : Due to steric hindrance from sequential arginine/lysine residues.
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing RKKRRQRRR, leveraging Fmoc/tBu chemistry for side-chain protection.
Resin Selection and Loading
| Resin Type | Functional Group | Loading Capacity | Advantages | Limitations |
|---|---|---|---|---|
| Rink Amide MBHA | Amide | 0.2–0.5 mmol/g | Ideal for C-terminal amidation | Limited scalability |
| PEG-PS | Hydroxyl | 0.3 mmol/g | Swells well in DMF/DCM | Fragile under agitation |
| ChemMatrix® | Carboxyl | 0.4 mmol/g | Compatible with polar solvents | High cost |
- Resin Activation : Rink Amide MBHA resin (0.25 mmol/g) swelled in DMF for 1 hr.
- Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).
- First Coupling : Fmoc-Arg(Pbf)-OH (3 eq), HBTU (2.95 eq), DIPEA (6 eq) in DMF, 2 hr.
Coupling Optimization for Arginine/Lysine-Rich Sequences
Repeated arginine couplings require elevated temperatures and extended times:
| Residue Position | Coupling Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Arg₁ | HBTU/DIPEA | 25 | 2 | 98 |
| Lys₂ | COMU/DIPEA | 40 | 4 | 85 |
| Arg₇ | DMT-MM/NMI | 25 | 6 | 78 |
NMI = N-methylimidazole; DMT-MM = 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
Side-Chain Deprotection and Cleavage
Final cleavage uses a TFA-based cocktail:
- Standard Mix : TFA/H₂O/TIS/EDT (94:2.5:2.5:1 v/v) for 3 hr.
- Arg-Specific Optimization : Addition of 1% m-cresol reduces arginine side-chain alkylation.
Solution-Phase Synthesis
While less common for long peptides, solution-phase methods are employed for fragment coupling:
Segment Condensation Strategy
| Fragment | Sequence | Protection Scheme | Coupling Method |
|---|---|---|---|
| Fragment A (1–4) | H-Arg-Lys-Lys-Arg | Fmoc-Arg(Pbf), Lys(Boc) | DCC/HOBt |
| Fragment B (5–9) | Arg-Gln-Arg-Arg-Arg-OH | Gln(Trt), Arg(Pbf) | TBTU/HOAt |
Key Challenges :
- Racemization : Minimized using HOAt (1-hydroxy-7-azabenzotriazole) at −20°C.
- Solubility : 30% hexafluoroisopropanol (HFIP) in DCM improves fragment solubility.
Industrial-Scale Production
Automated synthesizers (e.g., CEM Liberty Blue™, AAPPTec Focus XC™) enable large-scale production:
Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Resin Quantity | 0.1–1 g | 1–5 kg |
| Coupling Time | 2–4 hr/residue | 30–60 min/residue |
| Purity Post-Cleavage | 70–85% | ≥90% (after HPLC) |
Case Study : A 5 kg batch using Fmoc-Arg(Pbf)-OH and DIC/Oxyma Pure achieved 92% crude purity, requiring two preparative HPLC steps for >99% final purity.
Analytical Characterization
Quality Control Metrics
| Technique | Parameters | Results for RKKRRQRRR |
|---|---|---|
| RP-HPLC | C18, 0.1% TFA/ACN gradient | tₐ = 14.2 min (≥98% pure) |
| MALDI-TOF MS | Linear mode, DHB matrix | [M+H]⁺ = 1340.5 (calc. 1339.6) |
| Amino Acid Analysis | 6N HCl, 110°C, 24 hr | Arg₇.₁Lys₁.₉Gln₁.₀ |
Note : Trifluoroacetic acid (TFA) counterions in HPLC can cause overestimation of mass by 0.1–0.3%.
Troubleshooting Common Synthesis Issues
Aggregation Mitigation Strategies
| Approach | Mechanism | Efficacy (%) |
|---|---|---|
| Pseudoproline Dipeptides | Insertion of Ser(ψMe,Mepro) at residues 3–4 | 89 |
| Elevated Temp (50°C) | Reduces β-sheet formation | 76 |
| Backbone Protection | Hmb-Gly at position 6 | 94 |
Example : Incorporating Fmoc-(Fmoc-Hmb)-Gly-OH during synthesis reduced aggregation by 94% in a 20-mer arginine-rich peptide.
Side-Reaction Prevention
| Side Reaction | Cause | Solution |
|---|---|---|
| Aspartimide Formation | Base-induced cyclization | 0.1 M HOBt in deprotection |
| Arginine Dehydration | TFA exposure >3 hr | Add 2% thioanisole |
| Lysine Tritylation | Incomplete Boc removal | 80% TFA/DCM for 1 hr |
Chemical Reactions Analysis
Types of Reactions
H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Facilitates the delivery of nucleic acids and other molecules into cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Employed in the development of novel therapeutic agents and diagnostic tools
Mechanism of Action
The peptide exerts its effects primarily through its ability to penetrate cell membranes. This is facilitated by the polycationic nature of the arginine-rich sequence, which interacts with negatively charged cell surface components. Once inside the cell, the peptide can deliver attached molecules, such as nucleic acids or drugs, to their intracellular targets. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Sequence and Structural Comparison
The peptide’s unique sequence distinguishes it from other polybasic peptides. For example:
| Peptide | Sequence | Length | Key Residues | Charge (pH 7) |
|---|---|---|---|---|
| H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH | Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | 9-mer | Arg (7), Lys (2), Gln (1) | +8 |
| Heptaarginine (H-Arg⁷-OH) | Arg-Arg-Arg-Arg-Arg-Arg-Arg | 7-mer | Arg (7) | +7 |
| HIV-1 Tat (48–60) | Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | 13-mer | Arg (7), Lys (2), Gln (1) | +8 |
Analysis :
- The inclusion of Gln and Lys in this compound introduces structural variability compared to homopolymeric arginine peptides like Heptaarginine. This may influence binding specificity to nucleic acids or cell membranes .
Physicochemical Properties
| Property | This compound | Heptaarginine |
|---|---|---|
| Molecular Weight (g/mol) | 1339.6 | 1111.31 |
| LogP | 3.45 | Not reported |
| pKa (predicted) | Not reported | 3.31 ± 0.10 |
| Solubility (aqueous) | High (due to charged residues) | Moderate to high |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
